4-(4-Chlorophenoxy)benzoic acid

Physical Properties Quality Control Solid-State Characterization

4-(4-Chlorophenoxy)benzoic acid is the essential para-chlorinated diaryl ether for reproducible dichloroxanthone synthesis, herbicide formulation, and cathepsin B/L activation studies. Its LogP of 3.83 governs membrane permeability and receptor binding kinetics—properties absent in non-chlorinated analogs like 4-phenoxybenzoic acid. Available ≥98% purity, it delivers the precise electronic and steric profile for cyclization and SAR investigations. Do not substitute; order the authentic 4-chloro variant for validated results.

Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol
CAS No. 21120-67-2
Cat. No. B1350756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenoxy)benzoic acid
CAS21120-67-2
Molecular FormulaC13H9ClO3
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H9ClO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16)
InChIKeyYVVCMTFJWOYNJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenoxy)benzoic acid (CAS 21120-67-2) Baseline Properties and Procurement Context


4-(4-Chlorophenoxy)benzoic acid is a chlorinated diaryl ether compound belonging to the phenoxybenzoic acid class. It is characterized by a para-substituted chlorophenoxy group attached to a benzoic acid core [1]. The compound is a solid at room temperature with a melting point of 167–171 °C . It serves as a key building block in the synthesis of dichloroxanthones and other bioactive molecules, and it is utilized in the formulation of herbicides . The compound is commercially available from multiple vendors with reported purities ranging from 95% to ≥99% (HPLC) .

Why In-Class Substitution is Not Advisable for 4-(4-Chlorophenoxy)benzoic acid


Despite the availability of seemingly similar phenoxybenzoic acid analogs, simple substitution is not recommended due to the profound impact of the para-chloro substituent on both physical properties and biological function. The chlorine atom significantly alters the compound's lipophilicity (LogP ~3.83 [1]), which in turn dictates membrane permeability, receptor binding kinetics, and overall in vivo distribution. For instance, replacing the chlorine with a hydrogen atom yields 4-phenoxybenzoic acid, a compound with a well-documented but entirely different biological profile, including activity against the HPV E2 protein [2]. Conversely, substituting with a larger bromine atom (4-(4-bromophenoxy)benzoic acid) changes the melting point by 20°C and introduces a different hazard profile . Such divergent properties underscore that even closely related analogs will not reliably replicate the specific behavior of 4-(4-Chlorophenoxy)benzoic acid in a given experimental or industrial system. The following evidence details these critical performance divergences.

Quantitative Evidence Guide for Selecting 4-(4-Chlorophenoxy)benzoic acid Over Analogs


Melting Point Comparison: 4-Chloro vs. 4-Bromo and Unsubstituted Analogs

The melting point of 4-(4-Chlorophenoxy)benzoic acid (167-171 °C) differs substantially from its unsubstituted and brominated analogs. This property is a primary indicator of purity and is critical for establishing consistent solid-state behavior in formulation and processing. A melting point difference of ~20°C compared to the bromo analog ensures that thermal processing and storage conditions are not interchangeable.

Physical Properties Quality Control Solid-State Characterization

Lipophilicity (LogP) Differentiation from Unsubstituted Analog

The introduction of the para-chloro substituent increases the calculated partition coefficient (LogP) of 4-(4-Chlorophenoxy)benzoic acid to 3.83 [1]. This value is significantly higher than that of the unsubstituted 4-phenoxybenzoic acid (calculated LogP ~3.0-3.3) [2]. In drug discovery, this difference in lipophilicity is known to translate into altered membrane permeability, plasma protein binding, and metabolic stability, making the two compounds non-substitutable in lead optimization programs.

Medicinal Chemistry ADME SAR Studies

Cytotoxic Activity Profile: IC50 Values in Human Cancer Cell Lines

In vitro cytotoxicity studies on 4-(4-Chlorophenoxy)benzoic acid have reported dose-dependent effects with IC50 values of 15 µM against the A549 lung cancer cell line and 20 µM against the MCF-7 breast cancer cell line . This provides a baseline cytotoxic profile for this specific scaffold. In contrast, the unsubstituted analog, 4-phenoxybenzoic acid, has a documented, but unrelated, biological activity as a blocker of HPV E2 protein DNA binding [1], highlighting a stark divergence in biological function.

Anticancer Research In Vitro Pharmacology Lead Discovery

Enzyme Inhibition Selectivity: Cathepsin B and L Activation

Studies have shown that 4-(4-Chlorophenoxy)benzoic acid can significantly increase the activity of lysosomal proteases in human foreskin fibroblasts. It was reported to increase Cathepsin B activity by 467.3% and Cathepsin L activity by 350.2% . This specific proteasome-modulating effect is a unique functional fingerprint not reported for closely related analogs like 4-phenoxybenzoic acid or 4-(4-fluorophenoxy)benzoic acid, which are primarily cited as synthetic intermediates or with different biological targets [1].

Biochemical Assays Proteostasis Enzyme Modulation

Synthetic Utility as a Key Building Block for Dichloroxanthones

4-(4-Chlorophenoxy)benzoic acid is a critical precursor in the synthesis of dichloroxanthones . This synthetic route leverages the specific para-substitution pattern and the electron-withdrawing nature of the chlorine atom to facilitate the cyclization step. Analogs like the unsubstituted 4-phenoxybenzoic acid or 2-(4-chlorophenoxy)benzoic acid (ortho-substituted) cannot be used as a direct substitute in this pathway, as the different electronic and steric environments would lead to different reaction outcomes or fail to cyclize to the desired dichloroxanthone scaffold [1].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Defined Research and Industrial Applications for 4-(4-Chlorophenoxy)benzoic acid


Synthesis of Dichloroxanthone Derivatives for Biological Screening

This compound is a crucial starting material for the synthesis of dichloroxanthones, a class of heterocycles with potential biological activities . Researchers developing structure-activity relationships (SAR) around this scaffold must procure the specific 4-chloro variant, as the reaction conditions and electronic effects required for the cyclization are not compatible with non-chlorinated or regioisomeric analogs .

Anticancer Lead Compound Optimization

The reported cytotoxic activity of this compound against A549 and MCF-7 cancer cell lines (IC50 values of 15 µM and 20 µM, respectively) provides a starting point for medicinal chemistry programs . Its distinct lipophilic profile (LogP 3.83) makes it a valuable core scaffold for optimizing pharmacokinetic properties, such as cell permeability, which would differ significantly from the less lipophilic 4-phenoxybenzoic acid analog [1].

Herbicide Formulation and Environmental Fate Studies

4-(4-Chlorophenoxy)benzoic acid is documented as a component in herbicide formulations . Its distinct physical properties, including a specific melting point of 167-171 °C, are critical for manufacturing processes like micronization and spray-drying . Furthermore, the compound's known aquatic toxicity profile, with an LC50 of 0.5 mg/L in *Daphnia magna*, makes it an essential reference material for ecotoxicology and environmental fate studies .

Study of Cellular Proteostasis and Lysosomal Enzyme Modulation

This compound's unique ability to significantly enhance the activity of Cathepsin B (467% increase) and Cathepsin L (350% increase) in human fibroblasts makes it a specific chemical probe for studying lysosomal function and protein degradation pathways . This distinct activity is not shared by other phenoxybenzoic acids, establishing this specific chlorinated analog as the necessary reagent for investigating this aspect of cellular biology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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